3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo-
Description
The compound 3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo- is a pyridine derivative featuring a nitrile group at the 3-position, a 2-methylpropyl (isobutyl) substituent at the 6-position, and a ketone group at the 2-position within its dihydropyridine ring. This suggests that the target compound may be synthesized through similar strategies, leveraging reactive intermediates like 4-chloro derivatives.
Properties
IUPAC Name |
6-(2-methylpropyl)-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7(2)5-9-4-3-8(6-11)10(13)12-9/h3-4,7H,5H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALEPMMKPRCIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70500800 | |
| Record name | 6-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80065-99-2 | |
| Record name | 6-(2-Methylpropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70500800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors in the body.
Mode of Action
The compound’s interaction with its targets leads to a series of biochemical reactions. These reactions can result in changes to the function of the target, which can influence various physiological processes.
Biochemical Pathways
The compound is likely to affect multiple biochemical pathways due to its complex structure. It may interact with enzymes and receptors involved in these pathways, leading to downstream effects that can influence cellular function.
Pharmacokinetics
Similar compounds are known to be absorbed, distributed, metabolized, and excreted by the body in various ways. The compound’s ADME properties can impact its bioavailability, determining how much of the compound reaches its target sites in the body.
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. These effects can range from changes in enzyme activity to alterations in cellular signaling.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body. Additionally, the compound’s stability may be affected by exposure to light or oxygen.
Biological Activity
3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo- (CAS No. 80065-99-2), is a compound of interest due to its diverse biological activities. With the molecular formula and a molecular weight of 176.21 g/mol, it has shown potential in various pharmacological applications. This article reviews its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure
The structure of 3-Pyridinecarbonitrile, 1,2-dihydro-6-(2-methylpropyl)-2-oxo- can be represented as follows:
Anticancer Properties
The anticancer potential of pyridine derivatives has been well-documented. For example, triazolopyrimidines have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines . While direct studies on the anticancer effects of 3-Pyridinecarbonitrile are scarce, its structural characteristics align with known anticancer mechanisms observed in related compounds.
Study on Related Compounds
A study investigated the biological activity of various pyridine derivatives, revealing that certain modifications enhance their anticancer and antimicrobial properties. The investigation highlighted that compounds with similar structures to 3-Pyridinecarbonitrile exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity towards normal cells .
In vitro Studies
In vitro assays have been conducted on chemically similar compounds to evaluate their cytotoxicity and antimicrobial effectiveness. These studies typically involve assessing the inhibition of cell growth in cancer cell lines and measuring the minimum inhibitory concentrations (MICs) against bacterial strains .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
- Electron-Withdrawing Groups: The trifluoromethyl and diazenyl groups in likely enhance thermal stability and optoelectronic properties, making the compound suitable for materials science. Bulkier Substituents: The 2-methylpropyl group in the target compound may sterically hinder reactions at the 6-position, contrasting with smaller methyl or quinolinyl groups in analogs .
- Hazard Profiles: The quinolinyl-substituted analog has a higher hazard rating (acute toxicity, skin/eye irritation) compared to hydroxy- or alkoxy-containing derivatives, suggesting substituents significantly influence safety .
Q & A
Basic: What are the common synthetic routes for preparing 3-pyridinecarbonitrile derivatives with dihydro-2-oxo substituents?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of aldehydes with urea/thiourea derivatives under acidic/basic conditions (). For example, in related pyrimidine derivatives, a key step includes alkylation of a thiol intermediate with halogenated ethers (e.g., 1-bromo-2-methoxyethane) in DMF using potassium carbonate as a base, followed by crystallization (43% yield) . Optimization of solvent (e.g., DMF vs. ethanol), reaction time (12–24 hours), and purification methods (e.g., recrystallization vs. column chromatography) is critical for reproducibility.
Advanced: How can crystallographic data resolve contradictions in proposed molecular structures?
Methodological Answer:
X-ray diffraction (XRD) provides definitive bond lengths and angles, resolving ambiguities from spectral data. For instance, in a related compound, XRD confirmed planarity of the pyrimidine ring and intermolecular N–H⋯O hydrogen bonds forming centrosymmetric dimers . Discrepancies between computed (DFT) and experimental bond distances (e.g., C=O at 1.22 Å vs. XRD-derived 1.24 Å) should be analyzed for steric/electronic effects. Always cross-validate with / NMR (e.g., δ 13.55 ppm for NH in DMSO-d) and IR (e.g., 1690 cm for C=O stretch) .
Basic: What safety precautions are essential when handling this compound?
Methodological Answer:
Based on analogs, this compound likely exhibits acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation. Store in dry, cool conditions away from oxidizers. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How do substituents at the 6-position influence biological activity in dihydropyridinecarbonitriles?
Methodological Answer:
The 6-(2-methylpropyl) group enhances lipophilicity, potentially improving membrane permeability. In anticancer studies, analogs with aryl substituents (e.g., 4-methoxyphenyl) showed IC values <10 µM against MCF-7 cells due to π-π stacking with kinase targets . Compare with hydroxy or methyl variants: 6-hydroxy derivatives may increase solubility but reduce potency. Use QSAR models to correlate logP (e.g., XlogP ~1.9) with cytotoxicity .
Basic: What analytical techniques are used for purity assessment?
Methodological Answer:
Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) for quantification. Confirm identity via:
- MS : Molecular ion peak (e.g., m/z 307 for [M] in EI mode) .
- NMR : Distinct signals for nitrile (δ 115–120 ppm in ) and dihydro-2-oxo groups (δ 160–170 ppm for C=O) .
- Melting point : Consistency with literature (e.g., 113–115°C for a related crystal) .
Advanced: How can conflicting spectral data be resolved during structural elucidation?
Methodological Answer:
Contradictions (e.g., unexpected NMR splitting) may arise from dynamic processes (e.g., tautomerism) or impurities. Strategies:
Variable-temperature NMR : Identify tautomers (e.g., keto-enol equilibrium) via signal coalescence.
2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
DFT calculations : Compare theoretical vs. experimental IR/Raman spectra for vibrational mode alignment .
Single-crystal XRD : Resolve ambiguity in regiochemistry (e.g., substituent positioning on the pyridine ring) .
Basic: What are the storage and stability requirements?
Methodological Answer:
Store in airtight containers under inert gas (N/Ar) at 2–8°C. Avoid light exposure (use amber glass) due to potential photodegradation. Monitor stability via periodic HPLC; degradation products (e.g., hydrolysis of nitrile to amide) can be minimized by controlling humidity (<30% RH) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
Use in silico tools:
- ADMET Prediction : SwissADME or ADMETLab for bioavailability (e.g., Lipinski’s Rule of 5 compliance).
- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., EGFR kinase; PDB ID: 1M17) to prioritize analogs.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC data .
Basic: How is the compound’s solubility optimized for in vitro assays?
Methodological Answer:
For aqueous assays, use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Tween-80). Determine solubility via shake-flask method: Saturate compound in PBS (pH 7.4), filter (0.22 µm), and quantify via UV-Vis. For low solubility (<1 mg/mL), prepare stock solutions in DMSO and dilute in assay buffer .
Advanced: How do synthetic byproducts form, and how are they characterized?
Methodological Answer:
Byproducts (e.g., dimerization via unreacted thiol groups) arise from incomplete alkylation. Monitor reaction progress via TLC (silica, ethyl acetate/hexane). Isolate byproducts using preparative HPLC and characterize via HRMS (e.g., [M+H] at m/z 523.2012 for a dimer) and NMR (e.g., δ 3.27 ppm for CHO in DMSO-d) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
